molecular formula C13H14F3NO4 B3041861 Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate CAS No. 393-81-7

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

Cat. No. B3041861
CAS RN: 393-81-7
M. Wt: 305.25 g/mol
InChI Key: MDLBOTPMVPJSPL-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions that may include condensation, cycloaddition, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are related scaffolds, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of deuterated pyridine dicarboxylates involves catalytic reductive debromination under a deuterium gas atmosphere . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of a disulfanediylbispyrimidine derivative were determined using these methods . The molecular structure is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The unexpected formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate from the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3 demonstrates the potential for novel transformations . These reactions can lead to the formation of new pyridine derivatives with trifluoromethyl groups, which are valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl can affect these properties significantly. For example, the crystal structure of a thieno[2,3-b]pyridine derivative is stabilized by intermolecular and intramolecular hydrogen bonds, which can impact its physical properties . Understanding these properties is essential for the practical application of these compounds in various fields.

properties

IUPAC Name

diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-4-20-11(18)8-6-9(12(19)21-5-2)10(13(14,15)16)17-7(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBOTPMVPJSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165601
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

393-81-7
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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